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Piperidine-1-carboxamidine
Compound Name:
hemisulfate

Cat. No.: B178074

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of
piperidine-1-carboxamidine hemisulfate. The document details the experimental protocols
and presents key analytical data instrumental in confirming the molecular structure of this
compound, which belongs to the broader class of guanidine derivatives. Piperidine-containing
compounds are significant in medicinal chemistry, forming the scaffold of numerous
pharmaceuticals. The guanidinium group, characterized by its resonance stabilization and
hydrogen bonding capabilities, is also of great interest in drug design and catalyst
development.

Molecular Structure and Properties

Piperidine-1-carboxamidine is a guanidine derivative featuring a piperidine ring. The
hemisulfate salt consists of two protonated piperidine-1-carboxamidine molecules and one
sulfate anion. The positive charge on the protonated guanidinium group is delocalized over the
three nitrogen atoms, contributing to its stability.

The structural analysis of the free base, piperidine-1-carboximidamide, reveals important
details about its geometry. The C=N double bond is localized, while the C-N single bonds are
elongated. The piperidine ring adopts a stable chair conformation.
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Synthesis and Crystallization

The synthesis of piperidine-1-carboxamidine hemisulfate and the subsequent isolation of
the free base for structural analysis are crucial steps. A common laboratory method involves
the reaction of a suitable guanylating agent with piperidine.

Experimental Protocol: Synthesis of Piperidine-1-
carboxamidinium Sulfate

A reported synthesis involves heating one equivalent of O-methylisourea sulfate with two
equivalents of piperidine under reflux. The methanol formed during the reaction is distilled off,
leading to the precipitation of piperidine-1-carboxamidinium sulfate in nearly quantitative yield.

Experimental Protocol: Preparation of Piperidine-1-
carboximidamide Free Base and Single Crystal Growth

To a solution of piperidine-1-carboxamidinium sulfate (14 mmol) in 50 ml of water, a solution of
sodium hydroxide (30 mmol) in 25 ml of water is added dropwise under ice cooling. After
warming to room temperature, the aqueous phase is extracted with diethyl ether. The organic
phase is then dried over sodium sulfate. Evaporation of the solvent yields the free base as a
colorless solid. Single crystals suitable for X-ray diffraction can be obtained by storing a
saturated acetonitrile solution at 0°C.

Spectroscopic and Spectrometric Data

The structural elucidation of piperidine-1-carboxamidine and its salts relies on a combination of
spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. For piperidine-1-carboximidamide, *H and 13C NMR data provide characteristic
signals for the piperidine ring and the carboxamidine group.

1H and 13C NMR spectra are typically recorded on a 500 MHz spectrometer using a deuterated
solvent such as acetonitrile-ds (CDsCN) with tetramethylsilane (TMS) as an internal standard.
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Table 1: NMR Spectroscopic Data for Piperidine-1-carboximidamide in CDsCN

Chemical Shift ()

Nucleus . Multiplicity Assignment
in ppm
H 1.60-1.64 m 6H, -CH2 (piperidine)
3.38-3.42 m 4H, -CH: (piperidine)
5.85 S 1H, -NH
6.19 S 2H, -NH:2
13C 23.2 -CHz
24.7 -CH2
46.5 -CH2
157.4 C=N

m = multiplet, s = singlet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.
Electron lonization (El) and Electrospray lonization (ESI) are common techniques used for the
analysis of piperidine derivatives.

For a typical analysis using an El source, the ionization energy is set to 70 eV. The mass
analyzer scans a mass range appropriate for the expected molecular weight, for instance, m/z
40-500.

Characteristic fragmentation patterns for piperidine derivatives under EI-MS include a-
cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to a resonance-
stabilized iminium ion. The piperidine ring can also undergo fission, resulting in various acyclic
fragment ions.

X-ray Crystallography
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Single-crystal X-ray diffraction provides the most definitive structural information, including
bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the
crystal lattice.

Experimental Protocol: X-ray Crystallography

Data collection for piperidine-1-carboximidamide was performed on a Bruker Kappa APEXII
DUO diffractometer at a temperature of 100 K using Cu Ka radiation. The structure was solved
and refined using software such as SHELXS97 and SHELXL97.

Table 2: Crystal Data and Structure Refinement for Piperidine-1-carboximidamide

Parameter Value

Empirical formula CeH13N3

Formula weight 127.19
Temperature 100 K
Wavelength 1.54178 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions a=12.2193 (9) A

b =5.5784 (5) A

c =10.4885 (7) A

B = 91.887 (4)°

Volume 714.55 (10) As
z 4

Calculated density 1.182 Mg/m3
Absorption coefficient 0.60 mm~1
F(000) 280
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Table 3: Selected Bond Lengths and Angles for Piperidine-1-carboximidamide

Bond/Angle Length (A) / Angle (°)
C1-N1 1.3090 (17)
C1-N2 1.3640 (17)
C1-N3 1.3773 (16)
N2-C1-N3 116.82 (12)
N1-C1-N3 119.08 (11)
N1-C1-N2 124.09 (11)

The crystallographic data reveals a C=N double bond character for the C1-N1 bond, while the
C1-N2 and C1-N3 bonds are characteristic of C-N single bonds. The geometry around the
central carbon of the guanidine group deviates from an ideal trigonal-planar arrangement.

In the crystal structure, molecules are linked by N—H-:-N hydrogen bonds, forming a two-
dimensional network.

Workflow and Logical Relationships

The elucidation of the structure of piperidine-1-carboxamidine hemisulfate follows a logical
workflow, integrating various analytical techniques to build a complete picture of the molecule's
constitution and stereochemistry.
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Caption: Workflow for the structural elucidation of piperidine-1-carboxamidine.

This diagram illustrates the progression from synthesis and isolation of the compound to its
analysis by various spectroscopic and crystallographic methods. The data from each technique
provides specific pieces of information that, when combined, lead to the final, unambiguous
structure determination.
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Signaling Pathways and Biological Context

While this guide focuses on the structural elucidation, it is noteworthy that piperidine and
guanidine moieties are prevalent in biologically active molecules. For instance, piperazine-1-
carboxamidine derivatives, structurally similar to the title compound, have been investigated for
their antifungal activity, which is linked to the accumulation of endogenous reactive oxygen
species (ROS) in fungal cells. Guanidine derivatives have also been explored as antagonists
for various receptors, including histamine and muscarinic receptors.

The logical relationship for investigating the biological activity of such a compound would
typically follow the path outlined below.

Piperidine-1-carboxamidine
Derivative

Phenotypic Screening
(e.g., Antifungal Assay)

Hit Identification

Mechanism of Action Studies
(e.g., ROS Accumulation)

Target Identification
& Validation
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Caption: Logical pathway for the biological investigation of a novel compound.

This generalized workflow highlights the steps from initial screening to identify biological
activity, through to mechanism of action studies and lead optimization, which are critical in the
drug development process.

Conclusion

The structural elucidation of piperidine-1-carboxamidine hemisulfate is achieved through a
synergistic application of synthesis, isolation, and various analytical techniques. X-ray
crystallography provides definitive data on the solid-state structure, while NMR and mass
spectrometry confirm the molecular connectivity and formula. This comprehensive
characterization is fundamental for understanding the chemical properties of this compound
and serves as a basis for its potential applications in medicinal chemistry and materials
science.

¢ To cite this document: BenchChem. [Elucidation of the Molecular Structure of Piperidine-1-
carboxamidine Hemisulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b178074#piperidine-1-carboxamidine-hemisulfate-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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